molecular formula C15H14S2 B3329390 Benzyl 2-methylbenzene-1-carbodithioate CAS No. 58863-46-0

Benzyl 2-methylbenzene-1-carbodithioate

Cat. No. B3329390
CAS RN: 58863-46-0
M. Wt: 258.4 g/mol
InChI Key: KKNMJQKDOQWHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-methylbenzene-1-carbodithioate (BMBCD) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a derivative of benzyl benzoate, a compound found in some plants as a defense against herbivores. BMBCD is a colorless liquid, which is soluble in organic solvents, and it has a boiling point of 168°C and a melting point of -50°C. It is a relatively new compound and has not been widely studied, but its structure and properties suggest that it could be used for a variety of purposes.

Mechanism of Action

The mechanism of action of Benzyl 2-methylbenzene-1-carbodithioate is not yet fully understood. However, it is believed to work by binding to the active site of the enzyme acetylcholinesterase, blocking the enzyme from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the body, which is thought to be responsible for its effects on neurological disorders.
Biochemical and Physiological Effects
The effects of Benzyl 2-methylbenzene-1-carbodithioate on the body are not yet fully understood. However, it has been shown to increase the levels of acetylcholine in the body, which is thought to be responsible for its potential benefits in the treatment of neurological disorders. In addition, it has been shown to act as an antioxidant, which could be beneficial in the treatment of aging and oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using Benzyl 2-methylbenzene-1-carbodithioate in laboratory experiments is its relatively low cost and ease of synthesis. However, its effects on the body are not yet fully understood, so its use should be done with caution. Additionally, it is a relatively new compound, so not much is known about its long-term effects.

Future Directions

Future research into Benzyl 2-methylbenzene-1-carbodithioate should focus on further understanding its mechanism of action and its effects on the body. In particular, studies should be conducted to determine its potential benefits in the treatment of neurological disorders and aging. Additionally, further research should be done to determine the long-term effects of Benzyl 2-methylbenzene-1-carbodithioate and to identify any potential side effects. Finally, more research should be done to develop new synthesis methods and to optimize the existing methods for greater efficiency.

Scientific Research Applications

Benzyl 2-methylbenzene-1-carbodithioate has potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This suggests that it may be useful in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Benzyl 2-methylbenzene-1-carbodithioate has been shown to act as an antioxidant, which could be useful in the study of aging and oxidative stress.

properties

IUPAC Name

benzyl 2-methylbenzenecarbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMJQKDOQWHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=S)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704816
Record name Benzyl 2-methylbenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58863-46-0
Record name Benzyl 2-methylbenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-methylbenzene-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-methylbenzene-1-carbodithioate
Reactant of Route 3
Benzyl 2-methylbenzene-1-carbodithioate
Reactant of Route 4
Benzyl 2-methylbenzene-1-carbodithioate
Reactant of Route 5
Benzyl 2-methylbenzene-1-carbodithioate
Reactant of Route 6
Benzyl 2-methylbenzene-1-carbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.